N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide is classified as an organic compound, specifically a substituted amine. It combines the adamantane structure, known for its cage-like conformation and stability, with a pyridine ring that introduces heteroatoms into the compound. The hydrobromide salt form enhances solubility and stability in biological systems. This compound is often explored in the context of drug discovery and development due to its potential pharmacological properties.
The synthesis of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide typically involves several steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For example, reactions may be conducted under reflux conditions for several hours to ensure complete conversion.
The molecular structure of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide can be described as follows:
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide can participate in various chemical reactions:
The mechanism of action for N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide is primarily linked to its interaction with biological targets:
The physical and chemical properties of N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide include:
N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide has several scientific applications:
N-(2-Pyridinylmethyl)-1-adamantanamine hydrobromide represents a strategically engineered hybrid molecule in medicinal chemistry. It combines the lipophilic, rigid adamantane scaffold with the hydrogen-bond-accepting pyridine heterocycle, subsequently formulated as a hydrobromide salt to enhance solubility and bioavailability. This molecular architecture targets dual therapeutic domains: antiviral activity inherent to adamantane derivatives and central nervous system (CNS) modulation enabled by the pyridine moiety’s bioisosteric properties [1] [2].
The compound’s design leverages synergistic physicochemical properties:
Table 1: Molecular Properties of N-(2-Pyridinylmethyl)-1-Adamantanamine
Property | Value | Method/Source |
---|---|---|
Molecular formula (free base) | C₁₆H₂₂N₂ | ChemSpider [1] |
Average mass | 242.366 Da | ChemSpider [1] |
Monoisotopic mass | 242.178299 Da | ChemSpider [1] |
Key structural identifiers | N-tricyclo[3.3.1.1³,⁷]dec-1-yl-2-pyridinemethanamine | IUPAC [1] |
The hydrobromide salt formation protonates the pyridine nitrogen, enhancing crystallinity and dissolution kinetics—critical for in vivo efficacy [2].
Adamantane-based therapeutics evolved through three generations:
Table 2: Evolution of Key Adamantane-Based Therapeutics
Compound | Therapeutic Use | Limitations Addressed by Hybridization |
---|---|---|
Amantadine | Influenza A, Parkinsonism | Narrow spectrum, viral resistance |
Memantine | Alzheimer’s disease | Moderate efficacy in late-stage disease |
N-(2-Pyridinylmethyl)-1-adamantanamine | Dual-target antiviral/CNS agents | Singular mechanism of action |
Patent US20030013772A1 highlights adamantane-polyamine conjugates for mitochondrial DNA protection in neurodegenerative models, validating the structural hybridization rationale [2].
This hybrid compound addresses two critical challenges:
Table 3: Key Bioactive Adamantane Derivatives and Hybrids
Compound Name | CAS or ID | Therapeutic Category |
---|---|---|
1-Adamantanamine (Amantadine) | 768-94-5 | Antiviral / Anti-Parkinsonian [4] |
3,5-Dimethyl-1-adamantanamine (Memantine) | 41100-52-1 | Anti-Alzheimer’s [4] |
N-(2-Pyridinylmethyl)-1-adamantanamine | 355382-19-3 | Dual-target antiviral/CNS agent [1] |
This hybridization strategy exemplifies rational polypharmacology, positioning N-(2-pyridinylmethyl)-1-adamantanamine hydrobromide as a prototype for next-generation neurotherapeutics with expanded mechanistic scope.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7